REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:11]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>CCOCC>[Br:11][CH:3]([C:2](=[O:1])[CH3:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3.4|
|
Name
|
|
Quantity
|
4.92 mL
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)OCC)C
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
sodium thiosulfate
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for about 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for about 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted with Et2O (30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography (SiO2, EtOAc/heptane 100:0 to 0:20)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(CC(=O)OCC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.6 mmol | |
AMOUNT: MASS | 3.29 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |